(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure that includes a cyclopentafuranone core, a phenoxybutenyl side chain, and difluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as Lewis acids, and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the phenoxybutenyl side chain can be reduced to form a saturated compound.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a saturated derivative .
Scientific Research Applications
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4aS,5R,7aS,8S,9aR)-5-Hydroxy-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-b]furan-2(3H)-one
- (3aR,4S,5R,6aS)-(−)-(tert-Butyldimethylsilyloxymethyl)hexahydro-5-(tetrahydro-2H-pyran-2-yloxy)-2H-cyclopenta[b]furan-2-one
Uniqueness
What sets (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
209861-01-8 |
---|---|
Molecular Formula |
C17H18F2O4 |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-4-(3,3-difluoro-4-phenoxybut-1-enyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C17H18F2O4/c18-17(19,10-22-11-4-2-1-3-5-11)7-6-12-13-8-16(21)23-15(13)9-14(12)20/h1-7,12-15,20H,8-10H2/t12-,13-,14-,15+/m1/s1 |
InChI Key |
SJHMQXMERUQDSR-TUVASFSCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)C=CC(COC3=CC=CC=C3)(F)F)O |
SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC=C3)(F)F)O |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC=C3)(F)F)O |
Origin of Product |
United States |
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